Cas no 2172190-39-3 (2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)

2-({2-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid is a specialized Fmoc-protected thiol derivative used in peptide synthesis and bioconjugation. Its key advantages include the Fmoc group, which provides orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. The thiol moiety allows for efficient conjugation with maleimides or other electrophiles, facilitating site-specific modifications. The compound’s structure also incorporates a flexible linker, enhancing solubility and reactivity in aqueous and organic media. This makes it particularly useful for constructing peptide-based probes, drug delivery systems, and biomaterials. Its stability and compatibility with solid-phase peptide synthesis (SPPS) further underscore its utility in advanced chemical and biochemical applications.
2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid structure
2172190-39-3 structure
Product name:2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid
CAS No:2172190-39-3
MF:C23H26N2O5S
Molecular Weight:442.527945041656
CID:5860484
PubChem ID:165548012

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid
    • EN300-1514276
    • 2172190-39-3
    • 2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
    • インチ: 1S/C23H26N2O5S/c26-21(24-12-13-31-15-22(27)28)10-5-11-25-23(29)30-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,24,26)(H,25,29)(H,27,28)
    • InChIKey: QHKMLWONWXOAHN-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CCNC(CCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • 精确分子量: 442.15624311g/mol
  • 同位素质量: 442.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 12
  • 複雑さ: 595
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 130Ų

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1514276-0.05g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514276-100mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
100mg
$741.0 2023-09-27
Enamine
EN300-1514276-0.25g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1514276-2500mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
2500mg
$1650.0 2023-09-27
Enamine
EN300-1514276-5000mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
5000mg
$2443.0 2023-09-27
Enamine
EN300-1514276-50mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
50mg
$707.0 2023-09-27
Enamine
EN300-1514276-10000mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
10000mg
$3622.0 2023-09-27
Enamine
EN300-1514276-2.5g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1514276-1.0g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
1g
$3368.0 2023-06-05
Enamine
EN300-1514276-10.0g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid
2172190-39-3
10g
$14487.0 2023-06-05

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid 関連文献

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acidに関する追加情報

Introduction to 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid (CAS No. 2172190-39-3)

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid, with the CAS number 2172190-39-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.

The structure of 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid is characterized by the presence of a Fmoc (fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the correct sequence of amino acids. The compound also features a thioether linkage, which adds to its chemical versatility and reactivity.

Recent advancements in the field have highlighted the importance of this compound in various research areas. For instance, studies have shown that Fmoc-protected amino acid derivatives like this one are essential for the synthesis of bioactive peptides, which have potential applications in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The ability to precisely control the sequence and structure of peptides using Fmoc protection is a key factor in their effectiveness.

In addition to its role in peptide synthesis, 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid has been explored for its potential in developing novel drug delivery systems. The thioether linkage can be exploited to create conjugates with targeting moieties or other functional groups, enhancing the specificity and efficacy of therapeutic agents. This makes it a valuable tool in the design of prodrugs and targeted therapies.

The synthesis of this compound typically involves several steps, including the protection of amino groups with Fmoc, followed by coupling reactions to form the desired peptide chains. The use of advanced synthetic techniques and catalysts has significantly improved the yield and purity of these compounds, making them more accessible for research and development purposes.

One notable application of 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid is in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. These properties make them attractive candidates for drug development.

Recent research has also focused on the use of this compound in combination with other therapeutic agents to enhance their efficacy. For example, studies have shown that conjugating this Fmoc-protected amino acid derivative with small molecules or nanoparticles can improve their cellular uptake and target specificity. This approach has shown promise in preclinical models of various diseases, including cancer and inflammatory disorders.

The safety profile of 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid is another important consideration. While it is generally considered safe for use in laboratory settings under proper handling conditions, it is important to follow standard safety protocols to minimize any potential risks. Researchers should wear appropriate personal protective equipment (PPE) and work in well-controlled environments to ensure safe handling.

In conclusion, 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid (CAS No. 2172190-39-3) is a versatile and valuable compound with significant potential in various areas of medicinal chemistry and biotechnology. Its unique structural features and reactivity make it an essential tool for researchers working on peptide synthesis, drug development, and targeted therapies. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on human health and well-being.

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